molecular formula C22H21NO2 B009456 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid CAS No. 104143-93-3

3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid

Cat. No. B009456
CAS RN: 104143-93-3
M. Wt: 331.4 g/mol
InChI Key: CDLKASFQPLCOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid, also known as DPPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. DPPA is a pyrrolizidine alkaloid derivative that has been shown to have promising effects in a number of different fields, including neuroscience, pharmacology, and biochemistry. In

Scientific Research Applications

3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has been studied for its potential use in a number of different scientific research applications. One area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
This compound has also been studied for its potential use in pharmacology. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound may be useful in the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the brain and peripheral tissues. This compound has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. This compound may also inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of NMDA receptors and inhibit the activity of COX-2. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid in lab experiments is its relative ease of synthesis. This compound can be synthesized using standard laboratory techniques and is readily available. Another advantage of using this compound is its potential use in a number of different scientific research applications, including neuroscience and pharmacology.
One limitation of using this compound in lab experiments is its potential toxicity. This compound is a synthetic compound and its toxicity has not been fully evaluated. Another limitation of using this compound is its potential side effects. This compound may have side effects that are not yet fully understood and may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid. One area of research that may be promising is the development of new drugs based on the structure of this compound. This compound has been shown to have potential use in the treatment of neurodegenerative diseases and inflammation, and further research may lead to the development of new drugs with improved efficacy and safety profiles.
Another area of research that may be promising is the study of the mechanism of action of this compound. The mechanism of action of this compound is not fully understood, and further research may lead to a better understanding of how this compound modulates ion channels and receptors in the brain and peripheral tissues.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been shown to have promising effects in the fields of neuroscience and pharmacology, and further research may lead to the development of new drugs with improved efficacy and safety profiles. The synthesis of this compound is a relatively straightforward process, and its potential use in scientific research warrants further investigation.

Synthesis Methods

The synthesis of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid involves the reaction of 1,3-diphenylpropanone with hydrazine hydrate to form 6,7-diphenyl-2,3-dihydro-1H-pyrrolizin-5-amine. This compound is then reacted with methyl acrylate to produce this compound. The synthesis of this compound is a relatively straightforward process and can be accomplished using standard laboratory techniques.

properties

CAS RN

104143-93-3

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

3-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)propanoic acid

InChI

InChI=1S/C22H21NO2/c24-20(25)14-13-19-22(17-10-5-2-6-11-17)21(16-8-3-1-4-9-16)18-12-7-15-23(18)19/h1-6,8-11H,7,12-15H2,(H,24,25)

InChI Key

CDLKASFQPLCOKF-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=C(N2C1)CCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C(=C(N2C1)CCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

104143-93-3

synonyms

3-(6,7-diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid
DADHP-5P

Origin of Product

United States

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